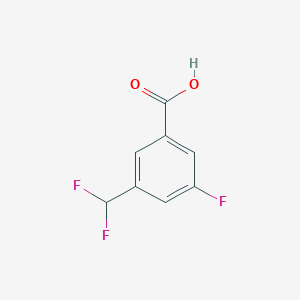

3-(Difluoromethyl)-5-fluorobenzoic acid

Description

3-(Difluoromethyl)-5-fluorobenzoic acid (CAS Ref: 10-F783245) is a fluorinated benzoic acid derivative characterized by a difluoromethyl group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. This compound is commercially available as a high-purity reagent (≥98%) for research and industrial applications, with pricing tiers ranging from €374/100 mg to €1,098/g . Its structural features, including dual fluorine substituents, confer unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and resistance to oxidative degradation compared to non-fluorinated analogs . The compound has been identified as a relevant impurity (maximum 5.0 g/kg) in the agrochemical isoflucypram, underscoring its industrial significance .

Properties

IUPAC Name |

3-(difluoromethyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXIDADGPWMBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of a fluorobenzoic acid derivative using difluoromethylating agents under specific reaction conditions . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

Industrial production methods for 3-(Difluoromethyl)-5-fluorobenzoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the difluoromethyl or fluorine groups are replaced by other substituents.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and catalysts like palladium or copper complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoic acids, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

3-(Difluoromethyl)-5-fluorobenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine groups can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity and Bioavailability : The difluoromethyl group in 3-(Difluoromethyl)-5-fluorobenzoic acid enhances lipophilicity (logP ≈ 2.1–2.5, estimated) compared to 3-Fluoro-4-hydroxybenzoic acid (logP ≈ 1.3), improving membrane permeability . The hydroxy group in the latter increases aqueous solubility but reduces metabolic stability.

- Acidity: The electron-withdrawing fluorine substituents lower the pKa of the carboxylic acid group (≈2.8–3.2) relative to non-fluorinated benzoic acids (pKa ≈ 4.2), enhancing its reactivity in esterification or amidation reactions .

Biological Activity

3-(Difluoromethyl)-5-fluorobenzoic acid is an organic compound notable for its unique structural features, including both difluoromethyl and fluorine substituents on a benzoic acid core. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Chemical Formula: C8H6F3O2

- Molecular Weight: 196.13 g/mol

- CAS Number: 2248405-07-2

The biological activity of 3-(difluoromethyl)-5-fluorobenzoic acid is hypothesized to involve the inhibition of key enzymes, particularly succinate dehydrogenase (SDH), which plays a crucial role in the mitochondrial respiratory chain. Similar compounds have demonstrated the ability to disrupt the citric acid cycle, potentially leading to impaired energy production in cells and subsequent cell death.

Anticancer Properties

Research indicates that 3-(difluoromethyl)-5-fluorobenzoic acid exhibits anticancer properties through its interactions with various molecular targets. Studies have shown that compounds with similar structures can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of fluorinated groups is believed to enhance the lipophilicity and membrane permeability of the molecule, facilitating its entry into microbial cells and exerting toxic effects .

Study 1: Inhibition of Succinate Dehydrogenase

In a study examining the effects of structurally similar compounds, it was found that certain derivatives could inhibit SDH activity, leading to reduced cellular respiration rates. This inhibition was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.

Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial activity of 3-(difluoromethyl)-5-fluorobenzoic acid against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 196.13 g/mol |

| CAS Number | 2248405-07-2 |

| Anticancer Activity | Inhibits SDH |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| MIC (S. aureus) | X µg/mL (specific data needed) |

| MIC (E. coli) | Y µg/mL (specific data needed) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.